

Application Note: UV Spectrophotometric Analysis of Deucravacitinib in Solution

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Compound of Interest

Compound Name: Pubchem_71370201

Cat. No.: B15443426

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Introduction

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] It functions by allosterically inhibiting TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons, all implicated in the pathogenesis of immune-mediated diseases.[4][5][6][7] Accurate and precise quantification of Deucravacitinib is essential for quality control in pharmaceutical formulations and for various research applications. This application note describes a simple, rapid, and validated UV spectrophotometric method for the determination of Deucravacitinib in a methanol solvent system.

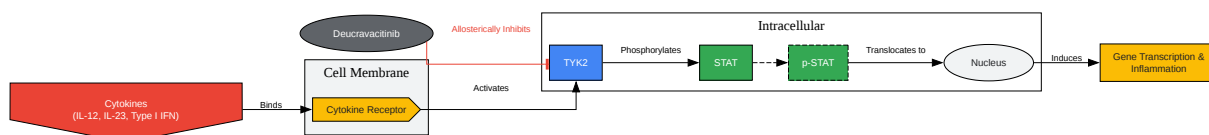
Physicochemical Properties of Deucravacitinib

A summary of the key physicochemical properties of Deucravacitinib is provided in the table below.

Property	Value	Reference
Chemical Name	6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide	[1]
Molecular Formula	C ₂₀ H ₁₉ D ₃ N ₈ O ₃	[8]
Molecular Weight	425.47 g/mol	[8][9]
Physical Form	White to yellow powder	[8][9]
Solubility	pH-dependent; solubility increases with decreasing pH. Insoluble in water.	[8][9][10]

Mechanism of Action: TYK2 Inhibition

Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which is distinct from the highly conserved active (JH1) domain targeted by other JAK inhibitors.[4][7][11] This allosteric inhibition locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[4][11] By blocking the TYK2 pathway, Deucravacitinib modulates the signaling of pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons, which are central to the inflammatory cascade in psoriasis.[6][7]



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Caption: Deucravacitinib's Mechanism of Action.

Experimental Protocol: UV Spectrophotometric Determination of Deucravacitinib

This protocol outlines the procedure for the quantitative analysis of Deucravacitinib in a solution using UV spectrophotometry.

Instrumentation and Materials

- Instrument: T60V UV double-beam spectrophotometer or equivalent.[1]
- Software: UV Win software or equivalent.[1]
- Cuvettes: 1 cm matched quartz cuvettes.[1]
- Analytical Balance: Capable of weighing to 0.1 mg.
- Volumetric Flasks: Grade A (10 mL, 100 mL).
- Pipettes: Grade A.
- Solvent: Methanol (HPLC grade).[1]
- Reference Standard: Deucravacitinib pure drug.
- Sample: Deucravacitinib tablets (e.g., Sotyktu™).[1]

Preparation of Solutions

2.1. Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of Deucravacitinib reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with methanol.

- Sonicate for 10 minutes to ensure complete dissolution.

2.2. Working Standard Solutions (1-5 µg/mL)

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with methanol to obtain concentrations of 1, 2, 3, 4, and 5 µg/mL.[\[1\]](#)

2.3. Sample Solution Preparation (from tablets)

- Weigh and finely powder 20 Deucravacitinib tablets to determine the average tablet weight.[\[1\]](#)
- Accurately weigh a quantity of the powder equivalent to 10 mg of Deucravacitinib.[\[1\]](#)
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
- Dilute to volume with methanol and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- From the filtered solution, pipette an appropriate volume into a volumetric flask and dilute with methanol to obtain a final theoretical concentration within the calibration range (e.g., 3 µg/mL).[\[1\]](#)

Spectrophotometric Analysis

- Set the spectrophotometer to scan from 400 nm to 200 nm.
- Use methanol as the blank.
- Record the UV spectrum of a working standard solution (e.g., 3 µg/mL) to determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for Deucravacitinib in methanol is 251 nm.[\[1\]](#)

- Set the spectrophotometer to measure the absorbance at 251 nm.
- Measure the absorbance of all working standard solutions and the sample solution at 251 nm against the methanol blank.

Data Analysis

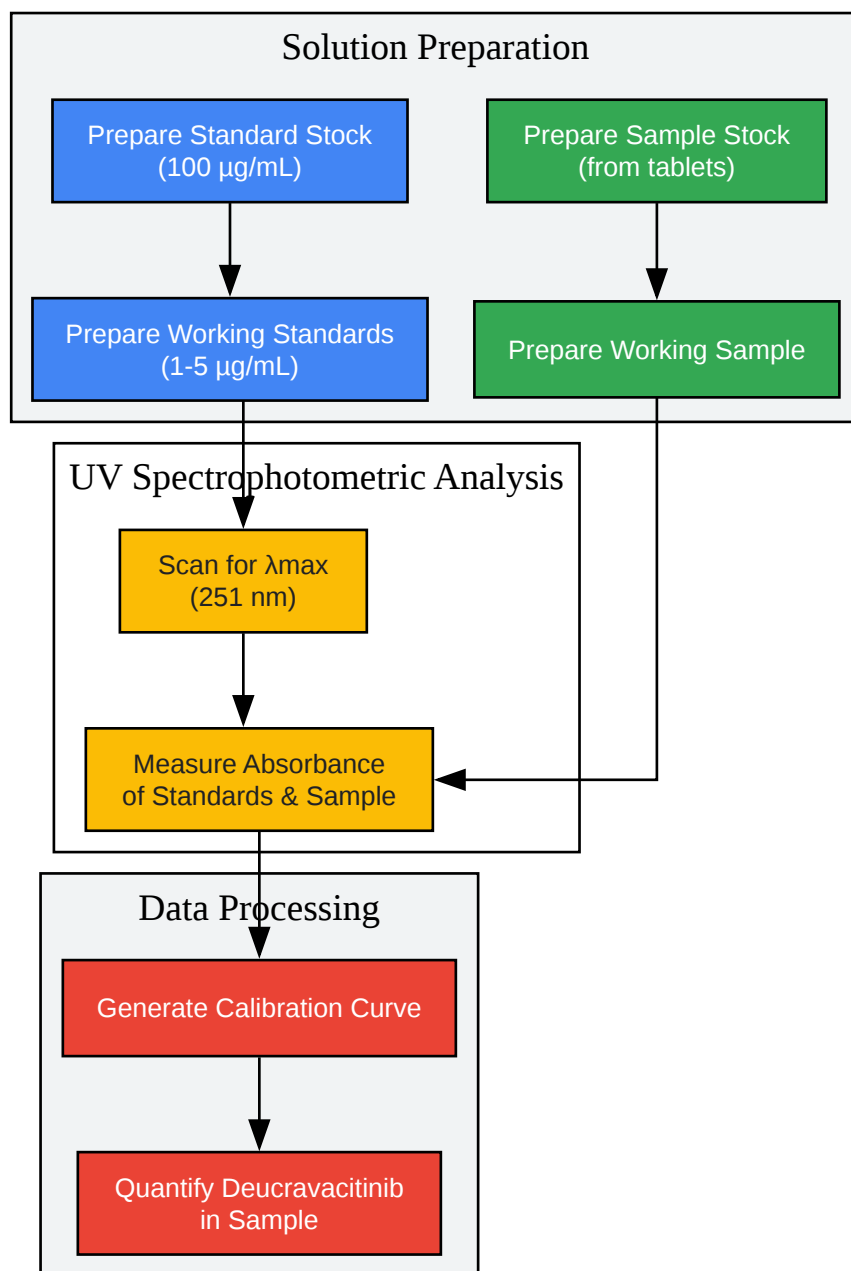
- Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Quantification of Sample: Use the regression equation to calculate the concentration of Deucravacitinib in the sample solution from its absorbance.
- Calculate the amount of Deucravacitinib in the tablet formulation using the appropriate dilution factors.

Method Validation Parameters

The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[\[1\]](#)

Parameter	Result	Reference
Linearity Range	1-5 µg/mL	[1]
Correlation Coefficient (R^2)	0.999	[1]
Limit of Detection (LOD)	0.126 µg/mL	[1]
Limit of Quantification (LOQ)	0.383 µg/mL	[1]
Precision	The method was found to be precise.	[1]
Accuracy	The method was found to be accurate.	[1]
Specificity	The method was found to be specific.	[1]

Experimental Workflow



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Caption: UV Spectrophotometric Analysis Workflow.

Conclusion

The UV spectrophotometric method detailed in this application note is simple, accurate, precise, and cost-effective for the routine analysis of Deucravacitinib in bulk and

pharmaceutical dosage forms. The method is validated and demonstrates excellent linearity within the specified concentration range, making it a reliable tool for quality control and research purposes.

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